Ethyl thieno[3,2-b]thiophene-2-carboxylate
Overview
Description
Ethyl thieno[3,2-b]thiophene-2-carboxylate is a chemical compound that belongs to the family of thienothiophenes, which are sulfur-containing heterocyclic compounds. These compounds have garnered interest due to their potential applications in various fields, including materials science and pharmaceuticals. The thieno[3,2-b]thiophene core is a crucial structural motif in these compounds, and its derivatives are often synthesized for their unique physical and chemical properties .
Synthesis Analysis
The synthesis of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives can be achieved through various methods. One approach involves the Fiesselmann synthesis of the thieno[3,2-b]thiophene core, followed by regioselective α-bromination of the resulting ester . Another method includes the alkylation of ethyl 4-hydroxy-2-methylthiophene-3-carboxylate with α-halo ketones and subsequent cyclization . Additionally, large-scale synthesis can be performed through a catalytic vapor-phase reaction between 2-(2-thienyl)ethanol and carbon disulfide .
Molecular Structure Analysis
The molecular structure of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives is characterized by the planarity of the thieno[3,2-b]thiophene ring systems. This planarity is crucial for the conjugation and electronic properties of the compounds. In some cases, the presence of substituents can induce steric effects that may disrupt the planarity and affect the conjugation .
Chemical Reactions Analysis
Ethyl thieno[3,2-b]thiophene-2-carboxylate and its derivatives exhibit a range of reactivity, allowing for the synthesis of various heterocyclic compounds. For instance, reactions with hydrazine hydrate, acetylacetone, and other reagents can yield a variety of thieno[2,3-b]thiophene derivatives with potential biological activity . Additionally, diazo compounds derived from ethyl thieno[3,2-b]thiophene-2-carboxylate can react with benzoylacetonitrile to form fused thiophene derivatives with pharmaceutical potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl thieno[3,2-b]thiophene-2-carboxylate derivatives are influenced by their molecular structure. The introduction of substituents such as trifluoromethyl groups can significantly alter the optical and electrochemical properties of the compounds. For example, trifluoromethylation can lower both the HOMO and LUMO levels, affecting the materials' electronic properties . The mesogenic behavior of these compounds, such as the formation of smectic A phases, is also noteworthy and is influenced by the length and nature of the alkyl chains attached to the core .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl thieno[3,2-b]thiophene-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2S2/c1-2-11-9(10)8-5-7-6(13-8)3-4-12-7/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWGCMZGALVTRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70571590 | |
Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl thieno[3,2-b]thiophene-2-carboxylate | |
CAS RN |
201004-08-2 | |
Record name | Ethyl thieno[3,2-b]thiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70571590 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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